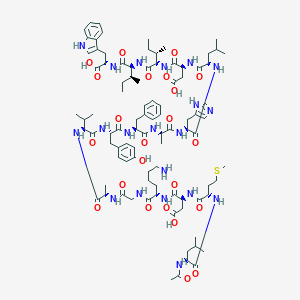
N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Highly potent and selective ETB endothelin receptor agonist (Ki values are 0.18 and 970 nM at human ETB and ETA receptors respectively).
Mechanism of Action
- The compound’s primary target is a membrane receptor for glycoproteins. Specifically, it interacts with the chicken hepatic lectin, which plays a role in the clearance of glycoproteins from circulation .
- Upon binding to the hepatic lectin, the compound triggers cellular responses. This leads to the stimulation of cellular regulation molecules, promoting skin and tissue regeneration and healing .
- The compound affects glycolysis-related pathways. It catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate, a crucial step in glycolysis .
- Additionally, the uncharged amino acid stretch from residue 25 to 48 may play a role in membrane interaction .
Target of Action
Mode of Action
Biochemical Pathways
Biological Activity
N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp, commonly referred to as BQ 3020, is a synthetic peptide with significant biological activity, particularly as an agonist for endothelin receptors. This article delves into its biological mechanisms, effects on cellular pathways, and relevant case studies.
- CAS Number : 143113-45-5
- Molecular Formula : C96H140N20O25S
- Molecular Weight : 1934.3 g/mol
- InChI Key : AYJUXFCWNAVJLN-FHOIYVHLSA-N
BQ 3020 primarily acts as a selective agonist for the endothelin B (ETB) receptor, with a Ki value of 0.18 nM at human ETB receptors compared to 970 nM at ETA receptors. This selectivity suggests its potential for targeted therapeutic applications without the off-target effects associated with non-selective agonists.
Interaction with Membrane Receptors
The compound interacts with glycoprotein receptors, specifically chicken hepatic lectin, which is crucial for the clearance of glycoproteins from circulation. Upon binding, it triggers cellular responses that enhance tissue regeneration and healing processes.
Biochemical Pathways
BQ 3020 influences glycolysis-related pathways by catalyzing the conversion of glucose-6-phosphate to fructose-6-phosphate, a vital step in energy metabolism. This action may have implications for metabolic regulation and energy homeostasis in various tissues.
Cellular Regeneration and Healing
Research indicates that BQ 3020 promotes skin and tissue regeneration, which could be beneficial in wound healing therapies. Its ability to stimulate cellular regulation molecules enhances the reparative processes in damaged tissues.
Lipolysis and Metabolic Regulation
The compound has been shown to stimulate lipolysis in adipocytes, indicating its role in fat metabolism and potential applications in obesity management .
Case Studies and Research Findings
- Wound Healing Studies :
- Metabolic Impact :
- Cardiovascular Effects :
Comparative Analysis of Biological Activities
| Property | BQ 3020 | Other Endothelin Agonists |
|---|---|---|
| Selectivity | High (ETB: Ki = 0.18 nM) | Variable |
| Tissue Regeneration | Significant improvement | Moderate |
| Lipolytic Activity | Strong | Weak |
| Glycolytic Pathway Influence | Direct involvement | Indirect |
Properties
CAS No. |
143113-45-5 |
|---|---|
Molecular Formula |
C96H140N20O25S |
Molecular Weight |
1934.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H136N20O23S/c1-15-51(9)77(91(133)110-72(93(135)136)40-58-44-96-62-27-21-20-26-61(58)62)113-92(134)78(52(10)16-2)112-89(131)71(43-75(119)120)108-85(127)66(37-49(5)6)105-87(129)69(41-59-45-95-47-98-59)104-79(121)54(12)100-83(125)67(38-56-24-18-17-19-25-56)106-86(128)68(39-57-29-31-60(115)32-30-57)109-90(132)76(50(7)8)111-80(122)53(11)99-73(116)46-97-81(123)63(28-22-23-34-94)102-88(130)70(42-74(117)118)107-82(124)64(33-35-137-14)103-84(126)65(36-48(3)4)101-55(13)114/h17-21,24-27,29-32,44-45,47-54,63-72,76-78,96,115H,15-16,22-23,28,33-43,46,94H2,1-14H3,(H,95,98)(H,97,123)(H,99,116)(H,100,125)(H,101,114)(H,102,130)(H,103,126)(H,104,121)(H,105,129)(H,106,128)(H,107,124)(H,108,127)(H,109,132)(H,110,133)(H,111,122)(H,112,131)(H,113,134)(H,117,118)(H,119,120)(H,135,136)/t51-,52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,76-,77-,78-/m0/s1 |
InChI Key |
AYJUXFCWNAVJLN-FHOIYVHLSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Pictograms |
Irritant |
sequence |
LMDKGAVYFAHLDIIW |
Synonyms |
BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















